

Genetic basis of H antigen expression FUT1 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Genetic Basis of H Antigen Expression: The FUT1 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.^{[1][2]} Its expression is critical for determining an individual's ABO blood type and has significant implications in transfusion medicine, transplantation, and disease pathology.^{[3][4][5]} The synthesis of the H antigen on the surface of red blood cells and other tissues is primarily controlled by the FUT1 gene, also known as the H locus.^{[6][7]} This gene encodes the enzyme α -1,2-fucosyltransferase, which catalyzes the final step in H antigen biosynthesis.^{[8][9]}

Mutations within the FUT1 gene can lead to a deficiency of H antigen, resulting in rare blood phenotypes such as the Bombay (Oh) and para-Bombay phenotypes.^{[1][8]} These conditions present significant challenges for blood transfusion, as individuals lacking the H antigen produce potent anti-H antibodies that can cause severe hemolytic transfusion reactions if they receive blood from standard group O donors.^{[1][10]} Furthermore, the expression of FUT1 and H antigen is altered in various pathological conditions, including cancer, highlighting its potential as a biomarker and therapeutic target.^{[11][12][13]}

This technical guide provides a comprehensive overview of the genetic basis of H antigen expression, focusing on the molecular biology of the FUT1 gene, the mechanisms leading to H-

deficient phenotypes, and the experimental methodologies used in its study.

The FUT1 Gene and α -1,2-Fucosyltransferase (FUT1)

The FUT1 gene is located on chromosome 19q13.3, in close proximity to the highly homologous FUT2 (Secretor) gene.^{[2][8]} FUT1 contains four exons, with the entire protein-coding sequence residing within the final exon.^{[1][14]} It encodes a Golgi-resident Type II membrane protein, α -1,2-fucosyltransferase 1 (also known as H transferase), which belongs to the glycosyltransferase family.^{[15][16]}

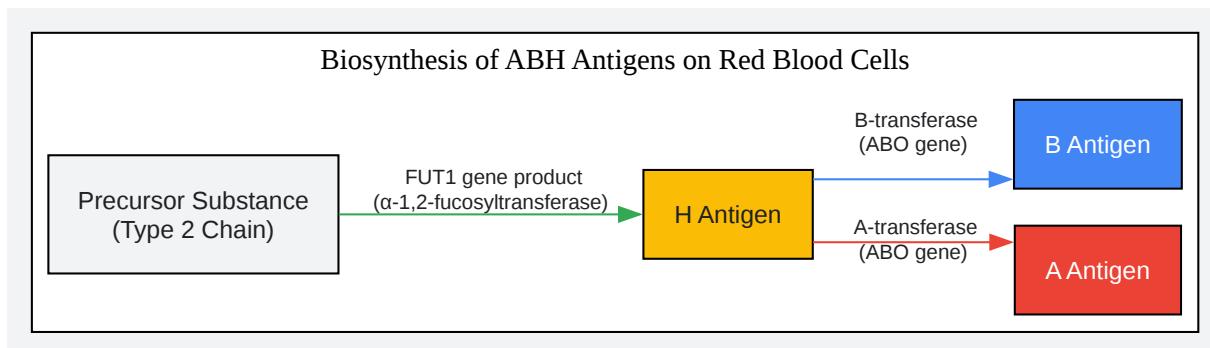
The primary function of this enzyme is to catalyze the transfer of an L-fucose sugar molecule from a donor substrate, GDP-L-fucose, to the terminal D-galactose residue of a precursor carbohydrate chain.^{[7][9]} Specifically, FUT1 acts on Type 2 oligosaccharide chains (Gal β 1-4GlcNAc-R), which are abundant on the surface of red blood cells, to form the H antigen (Fuc α 1-2Gal β 1-4GlcNAc-R).^{[8][9]} This reaction is the essential final step for producing the H antigen on erythrocytes.^[9]

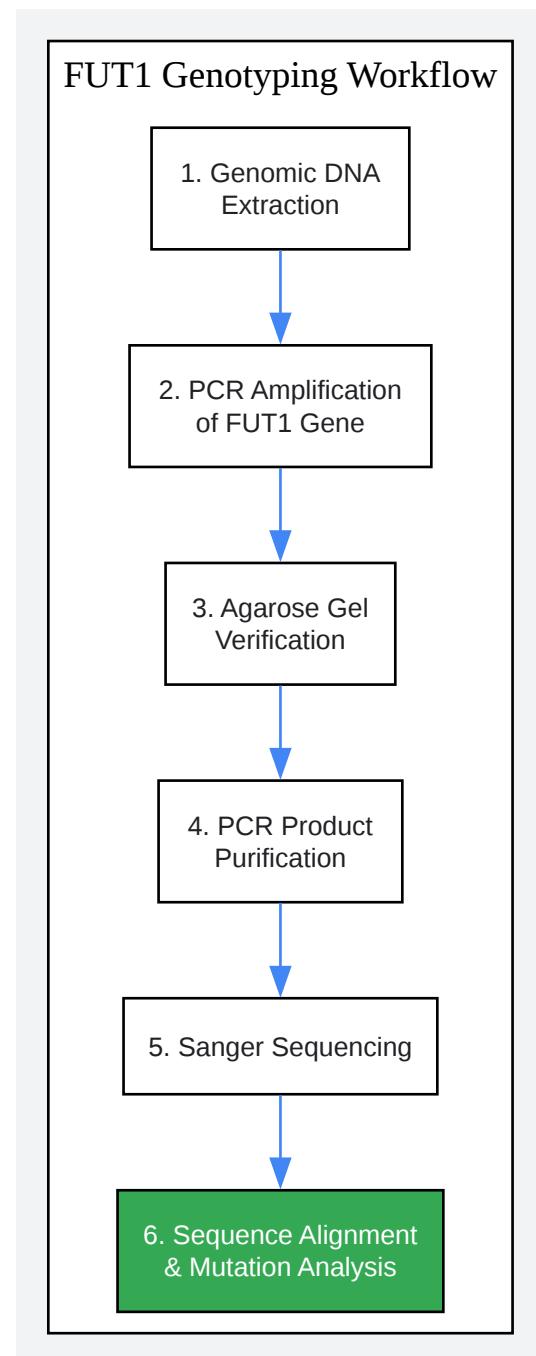
Genetic and Biochemical Pathway of H Antigen Synthesis

The expression of ABH antigens is a multi-step process governed by the interplay of the ABO, FUT1 (H), and FUT2 (Se) genes.^[4]

- Step 1: Precursor Synthesis: A common precursor oligosaccharide chain is synthesized and attached to proteins and lipids on the cell membrane.
- Step 2: H Antigen Formation: The FUT1 enzyme adds a fucose molecule to this precursor, creating the H antigen.^[7] This step is mandatory for the subsequent formation of A and B antigens on red blood cells.^{[6][17]}
- Step 3: A and B Antigen Formation: The glycosyltransferases encoded by the A and B alleles of the ABO gene then modify the H antigen. The A-transferase adds an N-acetylgalactosamine, while the B-transferase adds a D-galactose.^[6] Individuals with blood group O have a non-functional ABO allele and thus retain the unmodified H antigen.^[1]

This sequential synthesis results in a reciprocal relationship between the amount of H antigen and the A/B antigens on red blood cells.[\[3\]](#)[\[17\]](#)





FUT1 Activity Assay Workflow (Flow Cytometry)

1. Transfect Cells
(e.g., COS-7)
with FUT1 Constructs

2. Incubate 48h
for Protein Expression

3. Stain with Primary
Anti-H Antibody

4. Stain with FITC-
conjugated Secondary Ab

5. Analyze Fluorescence
by Flow Cytometry

6. Quantify H Antigen
Expression Level

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- To cite this document: BenchChem. [Genetic basis of H antigen expression FUT1 gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548139#genetic-basis-of-h-antigen-expression-fut1-gene]

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